Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-
CAS No.: 70743-55-4
Cat. No.: VC17607860
Molecular Formula: C12H14N6
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70743-55-4 |
|---|---|
| Molecular Formula | C12H14N6 |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile |
| Standard InChI | InChI=1S/C12H14N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H4,14,15,16,17) |
| Standard InChI Key | NCLZDLNUFXETQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=CC(=C2)C#N)N)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzonitrile group (-C₆H₄CN) attached to a 1,3,5-triazine ring substituted with two amino groups (-NH₂) and two methyl groups (-CH₃) at the 4,6 and 2,2 positions, respectively. This arrangement creates a planar triazine core stabilized by resonance, while the benzonitrile moiety introduces electron-withdrawing character. The methyl groups enhance steric hindrance, potentially influencing reaction kinetics and crystal packing.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₆ |
| Molecular Weight | 242.28 g/mol |
| CAS No. | 70743-55-4 |
| Hydrogen Bond Donors | 2 (amino groups) |
| Hydrogen Bond Acceptors | 5 (triazine N, nitrile N) |
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis route involves the nucleophilic substitution between 4,6-diamino-2,2-dimethyl-1,3,5-triazine and a benzonitrile derivative. The reaction is typically conducted in polar aprotic solvents like ethanol or methanol under reflux conditions. Piperidine is employed as a catalyst to deprotonate the triazine amine, facilitating the substitution at the triazine’s 1-position.
Reaction Scheme:
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Deprotonation: 4,6-Diamino-2,2-dimethyl-1,3,5-triazine + Piperidine → Triazine anion
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Nucleophilic Attack: Triazine anion + 3-Bromobenzonitrile → Intermediate
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Purification: Crystallization from ethanol yields the pure product.
Table 2: Synthesis Conditions Comparison
Chemical Reactivity and Mechanisms
Electrophilic and Nucleophilic Reactions
The triazine ring’s electron-deficient nature makes it susceptible to nucleophilic attack. For example, the amino groups can participate in condensation reactions with carbonyl compounds, forming Schiff bases. Conversely, the nitrile group (-CN) undergoes hydrolysis to carboxylic acids under acidic or basic conditions, offering a route to functionalized derivatives.
Redox Reactions
The compound reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form N-oxide derivatives, while reducing agents such as sodium borohydride (NaBH₄) selectively reduce the nitrile to a primary amine. These transformations are pH-dependent; for instance, nitrile reduction proceeds efficiently in aqueous ethanol at pH 9–10.
Mechanistic Insight:
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Oxidation:
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Reduction:
Analytical Characterization
Spectroscopic Methods
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NMR: The ¹H NMR spectrum would show signals for aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 1.4–1.5 ppm), and amino protons (δ 5.0–6.0 ppm, broad).
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IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.
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